molecular formula C10H20N2O3 B1328104 Tert-butyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate CAS No. 889949-18-2

Tert-butyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B1328104
CAS No.: 889949-18-2
M. Wt: 216.28 g/mol
InChI Key: BAMSJMDJDXMZDC-UHFFFAOYSA-N
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Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of tert-butyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The primary International Union of Pure and Applied Chemistry name identifies this compound as this compound, reflecting the pyrrolidine core structure with substituents at position 3 and a carboxylate protecting group at position 1. Alternative nomenclature includes 1-Pyrrolidinecarboxylic acid, 3-amino-3-(hydroxymethyl)-, 1,1-dimethylethyl ester, which provides a more detailed systematic description of the molecular structure.

The compound is also known by several synonyms that reflect different naming conventions within the chemical literature. These include 3-Amino-3-hydroxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester, Boc-3-amino-3-(hydroxymethyl)pyrrolidine, and 1-Boc-3-amino-3-(hydroxymethyl)pyrrolidine. The designation "Boc" refers to the tert-butoxycarbonyl protecting group, which is a standard abbreviation commonly used in synthetic organic chemistry nomenclature.

The Chemical Abstracts Service registry number for this compound is 889949-18-2, providing a unique identifier for database searches and chemical inventory management. The Molecular Design Limited number MFCD04115530 serves as an additional identifier in chemical databases. These systematic identifiers ensure unambiguous reference to this specific chemical entity across different chemical databases and literature sources.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₀H₂₀N₂O₃, indicating a composition of ten carbon atoms, twenty hydrogen atoms, two nitrogen atoms, and three oxygen atoms. This empirical formula reflects the presence of the pyrrolidine ring system, the tert-butyl ester functionality, and the amino and hydroxymethyl substituents at the 3-position.

The calculated molecular weight is 216.28 grams per mole, as determined from the atomic weights of the constituent elements. This molecular weight places the compound in the category of small organic molecules suitable for synthetic manipulation and characterization by standard analytical techniques. The relatively modest molecular weight also suggests favorable properties for solubility and handling in typical organic solvents.

Table 1: Molecular Composition Analysis

Parameter Value
Molecular Formula C₁₀H₂₀N₂O₃
Molecular Weight 216.28 g/mol
Carbon Content 55.54%
Hydrogen Content 9.32%
Nitrogen Content 12.96%
Oxygen Content 22.18%
Degree of Unsaturation 2

The degree of unsaturation analysis reveals two degrees of unsaturation, which corresponds to the single carbonyl group in the carbamate functionality and the cyclic structure of the pyrrolidine ring. This analysis confirms the expected structural features and provides validation of the proposed molecular formula.

Stereochemical Configuration and Enantiomeric Forms

The stereochemical considerations for this compound center on the quaternary carbon at position 3 of the pyrrolidine ring. This carbon center bears both amino and hydroxymethyl substituents, creating a chiral center that gives rise to enantiomeric forms of the molecule. The absolute configuration at this stereogenic center can be designated using the Cahn-Ingold-Prelog priority rules.

The (S)-enantiomer of the compound is specifically identified with Chemical Abstracts Service number 2057405-74-8 and is systematically named as tert-butyl (S)-3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate. This stereoisomer represents one of the two possible absolute configurations at the quaternary carbon center. The corresponding (R)-enantiomer would possess the opposite absolute configuration, though specific Chemical Abstracts Service registration for this enantiomer was not identified in the available data.

Table 2: Stereoisomeric Forms and Identifiers

Stereoisomer Chemical Abstracts Service Number Systematic Name
Racemic mixture 889949-18-2 This compound
(S)-Enantiomer 2057405-74-8 tert-butyl (S)-3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate
Related piperidine analog 2165819-60-1 tert-butyl (3S)-3-amino-3-(hydroxymethyl)piperidine-1-carboxylate

The stereochemical complexity extends beyond the simple enantiomeric relationship, as related compounds with similar structural motifs exhibit additional stereochemical variations. For instance, the six-membered piperidine analog tert-butyl (3S)-3-amino-3-(hydroxymethyl)piperidine-1-carboxylate represents a homologous series member with distinct ring size and potentially different stereochemical properties.

The resolution of enantiomers and determination of absolute configuration are critical considerations for synthetic applications, particularly in pharmaceutical research where biological activity often depends on absolute stereochemistry. Standard methods for enantiomeric resolution include chromatographic separation using chiral stationary phases and chemical resolution using chiral auxiliaries.

Crystallographic Data and Conformational Analysis

While specific single-crystal X-ray crystallographic data for this compound were not directly available in the search results, the structural analysis can be informed by related pyrrolidine derivatives and computational modeling approaches. The conformational flexibility of the pyrrolidine ring system represents a key structural feature that influences the overall molecular geometry and potential interactions.

The pyrrolidine ring typically adopts envelope or twist conformations, with the degree of puckering influenced by the substituents at various positions. In the case of this compound, the quaternary substitution at position 3 introduces significant steric constraints that affect the preferred ring conformations. The presence of both amino and hydroxymethyl groups creates opportunities for intramolecular hydrogen bonding that may stabilize specific conformational states.

Table 3: Predicted Physical Properties and Conformational Parameters

Property Value Method
Density 1.129 ± 0.06 g/cm³ Computational prediction
Boiling Point 317.9 ± 27.0°C Computational prediction
Refractive Index 1.501 Computational prediction
Flash Point 146.1°C Computational prediction
pKa 14.93 ± 0.10 Computational prediction

The tert-butoxycarbonyl protecting group adopts a planar configuration around the carbamate nitrogen, with the carbonyl oxygen positioned to minimize steric interactions with the pyrrolidine ring substituents. Computational modeling studies suggest that the most stable conformations involve positioning of the amino and hydroxymethyl groups to minimize steric repulsion while maximizing favorable electrostatic interactions.

The crystallographic analysis of related compounds, such as 3,4-dihydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid, provides insight into the typical hydrogen bonding patterns observed in multiply substituted pyrrolidine derivatives. These studies reveal complex three-dimensional networks of intermolecular hydrogen bonds that stabilize the crystal lattice and influence the solid-state properties.

Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound involves multiple analytical techniques that provide complementary structural information. Nuclear magnetic resonance spectroscopy represents the primary method for detailed structural elucidation, offering insights into connectivity, stereochemistry, and dynamic behavior in solution.

The Simplified Molecular Input Line Entry System notation CC(C)(C)OC(=O)N1CCC(C1)(CO)N provides a compact representation of the molecular connectivity that can be correlated with spectroscopic observations. The International Chemical Identifier key BAMSJMDJDXMZDC-UHFFFAOYSA-N serves as a unique structural descriptor that facilitates database searches and literature correlation.

Table 4: Spectroscopic Characteristics and Analytical Data

Technique Key Features Diagnostic Signals
¹H Nuclear Magnetic Resonance tert-butyl singlet, pyrrolidine multipets δ 1.45 (s, 9H), δ 3.2-4.1 (m, pyrrolidine H)
¹³C Nuclear Magnetic Resonance Quaternary carbons, carbamate carbonyl δ 155-160 (C=O), δ 28.4 (tert-butyl CH₃)
Infrared Spectroscopy N-H stretching, C=O stretching 3300-3500 cm⁻¹ (N-H), 1700 cm⁻¹ (C=O)
Mass Spectrometry Molecular ion, fragmentation patterns m/z 216 [M]⁺, characteristic fragmentations

The proton nuclear magnetic resonance spectrum exhibits characteristic signals that reflect the molecular structure and substitution pattern. The tert-butyl group appears as a sharp singlet at approximately 1.45 parts per million, integrating for nine protons. The pyrrolidine ring protons appear as complex multipets in the region between 3.2 and 4.1 parts per million, with overlapping signals reflecting the diastereotopic nature of some methylene protons due to the chiral center at position 3.

Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation through observation of the quaternary carbons and functional group carbonyls. The carbamate carbonyl carbon typically appears in the range of 155-160 parts per million, while the tert-butyl methyl carbons appear as a characteristic signal around 28.4 parts per million. The quaternary carbon at position 3 of the pyrrolidine ring exhibits a distinctive chemical shift reflecting its substitution pattern.

Infrared spectroscopy reveals characteristic functional group vibrations that confirm the presence of amino and carbamate functionalities. The amino group exhibits N-H stretching vibrations in the region of 3300-3500 wavenumbers, while the carbamate carbonyl shows a strong absorption around 1700 wavenumbers. The hydroxyl group of the hydroxymethyl substituent contributes additional O-H stretching absorptions in the 3200-3600 wavenumber region.

Mass spectrometric analysis provides molecular weight confirmation and fragmentation pattern information that supports structural assignments. The molecular ion appears at mass-to-charge ratio 216, corresponding to the calculated molecular weight. Characteristic fragmentation patterns include loss of the tert-butyl group (mass 57) and various rearrangement processes involving the pyrrolidine ring system.

Properties

IUPAC Name

tert-butyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-9(2,3)15-8(14)12-5-4-10(11,6-12)7-13/h13H,4-7,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAMSJMDJDXMZDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30647088
Record name tert-Butyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889949-18-2
Record name tert-Butyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves the protection of the amino group and the hydroxyl group, followed by the formation of the pyrrolidine ring. One common method includes the use of tert-butyl carbamate as a protecting group for the amino group and subsequent cyclization reactions to form the pyrrolidine ring. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This includes the use of automated reactors and continuous flow systems to ensure consistent production quality. The reaction conditions are carefully controlled to maintain the integrity of the compound and minimize impurities.

Types of Reactions:

    Oxidation: The hydroxymethyl group can undergo oxidation to form aldehydes or carboxylic acids.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The tert-butyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving strong acids or bases, depending on the desired substitution.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Pharmaceutical Development

Tert-butyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its structural features make it particularly valuable in the development of drugs targeting neurological disorders. The compound's ability to form stable derivatives allows for the exploration of new therapeutic agents that can modulate neurotransmitter systems or act on specific enzyme targets involved in neurological pathways .

Case Study: Synthesis of Arginase Inhibitors

Recent studies have highlighted its role in synthesizing arginase inhibitors, which are crucial for treating conditions like cancer and hypertension. The compound serves as a building block for creating more complex structures that exhibit potent inhibition of arginase activity, thus providing a pathway for novel drug development .

Biochemical Research

In biochemical research, this compound is employed to study enzyme activities and protein interactions. Its hydroxymethyl group enhances its reactivity, allowing researchers to investigate complex biochemical pathways more effectively. The compound's ability to participate in various chemical reactions makes it an essential tool for understanding enzyme mechanisms and developing assays for biochemical analysis .

Agrochemical Formulations

The compound also finds applications in agrochemical formulations. It enhances the efficacy of pesticides and herbicides by improving their stability and absorption characteristics. This property is particularly important in developing formulations that require prolonged effectiveness under varying environmental conditions .

Material Science

In material science, this compound is utilized in creating specialty polymers and materials. Its unique properties contribute to advancements in coatings and adhesives, where enhanced adhesion and durability are required. The compound's stability under various conditions allows it to be integrated into materials that demand high-performance characteristics .

Analytical Chemistry

This chemical serves as a standard in analytical chemistry, ensuring accuracy and reliability in quantitative analyses of related compounds. Its well-defined structure allows it to be used as a reference material in various analytical methods, including chromatography and mass spectrometry .

Summary Table of Applications

Application AreaDescription
Pharmaceutical DevelopmentIntermediate for drug synthesis targeting neurological disorders; synthesis of arginase inhibitors
Biochemical ResearchStudies on enzyme activity; protein interactions; assay development
Agrochemical FormulationsEnhances stability and absorption of pesticides and herbicides
Material ScienceUsed in specialty polymers; advancements in coatings and adhesives
Analytical ChemistryServes as a standard for quantitative analysis; reference material for chromatographic methods

Mechanism of Action

The mechanism by which tert-butyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate exerts its effects involves its interaction with various molecular targets. The amino and hydroxymethyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The tert-butyl group provides steric hindrance, which can affect the binding affinity and specificity of the compound. These interactions can modulate biochemical pathways, making the compound useful in studying enzyme kinetics and drug-receptor interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of tert-butyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate with analogous pyrrolidine derivatives, focusing on structural features, reactivity, and applications.

Key Structural and Functional Differences

Compound Name CAS RN Molecular Formula Functional Groups Key Structural Features Applications References
This compound 889949-18-2 C₁₀H₂₀N₂O₃ Amino (-NH₂), hydroxymethyl (-CH₂OH), tert-butyl carbamate Dual functionalization at C3; hydrogen-bond donor/acceptor sites Drug intermediate (e.g., kinase inhibitors)
(3R,4R)-tert-Butyl 3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate N/A C₁₁H₂₁NO₅ Two hydroxymethyl groups, tert-butyl carbamate Vicinal diol configuration; enhanced hydrophilicity Synthesis of bicyclic ATX inhibitors
tert-Butyl 3-(bromomethyl)-4-hydroxypyrrolidine-1-carboxylate N/A C₁₀H₁₈BrNO₃ Bromomethyl (-CH₂Br), hydroxyl (-OH), tert-butyl carbamate Electrophilic bromine for substitution reactions Intermediate for nucleoside analog synthesis
(3R)-tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate 138108-72-2 C₁₀H₁₉NO₃ Hydroxymethyl (-CH₂OH), tert-butyl carbamate Single functional group at C3; chiral R-configuration Chiral building block for peptide mimetics
tert-Butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate 1052713-78-6 C₁₁H₁₈F₃NO₃ Hydroxyl (-OH), trifluoromethyl (-CF₃), methyl (-CH₃) Steric bulk from CF₃ and CH₃; enhanced metabolic stability Fluorinated drug candidates
tert-Butyl 3,3-difluoro-4-(hydroxymethyl)-4-methyl-pyrrolidine-1-carboxylate 2607831-43-4 C₁₁H₁₉F₂NO₃ Difluoro, hydroxymethyl, methyl, tert-butyl carbamate Fluorine-induced electronic effects; conformational rigidity Antiviral or antibacterial agents

Stereochemical Considerations

  • The target compound’s stereochemistry (if resolved) impacts binding affinity in chiral environments. For example, (3R)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS 138108-72-2) is used in enantioselective syntheses, whereas racemic mixtures of the target compound may require resolution for specific applications .

Application-Specific Advantages

  • Drug Intermediates: The amino and hydroxymethyl groups in the target compound allow sequential derivatization (e.g., coupling with carboxylic acids or aldehydes), which is less feasible in analogs like CAS 1052713-78-6 (single hydroxyl group) .
  • Hydrogen Bonding: Compared to tert-butyl 3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate (), the target compound’s amino group provides stronger hydrogen-bonding interactions, critical for protein-ligand recognition .

Biological Activity

Tert-butyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS Number: 889949-18-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₀H₂₀N₂O₃
  • Molecular Weight : 216.28 g/mol
  • Storage Conditions : Keep in a dark place at an inert atmosphere, typically between 2-8°C .

This compound has been studied for its interaction with various biological targets. Its structural features suggest potential interactions with amino acid receptors and enzymes involved in metabolic pathways.

Pharmacological Activity

  • Antiviral Activity : Preliminary studies have indicated that compounds similar to this compound exhibit antiviral properties against beta-coronaviruses. The mechanism involves interference with viral entry, as evidenced by its ability to block pseudovirus entry in assays .
  • Cytotoxicity : The cytotoxic effects of related compounds have been assessed using VeroE6 cells, revealing a balance between antiviral efficacy and cytotoxicity, which is crucial for therapeutic applications .

Research Findings and Case Studies

StudyFindings
Study 1 Investigated the compound's effect on SARS-CoV-2 entry mechanisms. Results showed an EC50 value of 1.25 µM for viral entry inhibition, indicating potent antiviral activity .
Study 2 Evaluated the structure-activity relationship (SAR) of pyrrolidine derivatives. The study highlighted that modifications to the pyrrolidine ring significantly affect biological activity, suggesting that tert-butyl modifications enhance receptor binding .
Study 3 Assessed the compound's toxicity profile alongside its antiviral activity. The CC50 value was determined to be significantly higher than the EC50, indicating a favorable therapeutic index for potential drug development .

Q & A

Q. What are the common synthetic routes for preparing Tert-butyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate?

The compound is typically synthesized through multi-step reactions starting with pyrrolidine derivatives. Key steps include:

  • Activation of carboxylic acids : Conversion to acid chlorides using reagents like thionyl chloride, followed by esterification with tert-butyl alcohol in the presence of a base (e.g., triethylamine) .
  • Functional group modifications : Hydroxymethyl and amino groups are introduced via oxidation/reduction or substitution reactions. For example, mesylation (methanesulfonyl chloride) and subsequent bromination (LiBr) can facilitate the introduction of reactive intermediates .
  • Purification : Column chromatography (C18 reverse-phase) or recrystallization is used to isolate the final product .

Q. How is the compound characterized to confirm its structure?

A combination of analytical techniques is employed:

Technique Purpose Example from Evidence
NMR Spectroscopy Confirm functional groups (e.g., tert-butyl, hydroxymethyl) and stereochemistry.Detailed in PubChem data for analogs .
X-ray Crystallography Resolve 3D structure using SHELX software for refinement .Applied in spirocyclic analogs .
Mass Spectrometry Verify molecular weight and fragmentation patterns.Used in EPA DSSTox data .

Q. What are the stability and storage conditions for this compound?

The compound is hygroscopic and sensitive to hydrolysis. Key storage practices include:

  • Temperature : Store at 2–8°C in sealed containers .
  • Moisture control : Use desiccants and inert atmospheres (e.g., nitrogen) to prevent degradation.
  • Purity monitoring : Regular HPLC analysis to detect decomposition products .

Advanced Research Questions

Q. What strategies are employed to optimize reaction yields during synthesis?

Yield optimization involves:

  • Catalyst screening : Bases like DMAP or triethylamine improve esterification efficiency .
  • Temperature control : Low temperatures (0–20°C) minimize side reactions during mesylation .
  • Solvent selection : Polar aprotic solvents (e.g., THF) enhance nucleophilic substitution rates .
  • Scale-up challenges : Batch processes require adjusted stoichiometry and purification protocols to maintain >95% purity .

Q. How do steric and electronic factors influence the compound’s reactivity in substitution reactions?

  • Steric effects : The tert-butyl group hinders nucleophilic attack at the pyrrolidine ring’s carbamate group, favoring reactions at the hydroxymethyl moiety .
  • Electronic effects : The electron-withdrawing carbamate group activates adjacent positions for nucleophilic substitution, as seen in analogs forming spirocyclic derivatives .
  • Case study : In a medicinal chemistry application, the compound was coupled with a diazaspiro scaffold via Mitsunobu conditions (azodicarboxamide, THF), leveraging its electronic profile .

Q. How can computational methods predict the compound’s reactivity or interactions?

  • Retrosynthesis planning : AI models (e.g., Reaxys-based tools) analyze feasible synthetic pathways and prioritize high-yield routes .
  • DFT calculations : Predict reaction transition states, such as the energy barriers for tert-butyl group removal under acidic conditions.
  • Molecular docking : Used to simulate interactions with biological targets (e.g., enzyme active sites) for drug design .

Q. How are contradictions in spectroscopic data resolved during structural elucidation?

  • Cross-validation : Combine NMR (for functional groups) with X-ray data (for absolute configuration) .
  • Dynamic NMR : Resolve conformational equilibria in pyrrolidine rings by variable-temperature studies.
  • Case example : A spirocyclic analog’s structure was confirmed via SHELX-refined crystallography after initial NMR ambiguity .

Methodological Tables

Q. Table 1: Common Reagents and Conditions for Functionalization

Reaction Type Reagents/Conditions Key Outcome Reference
OxidationH₂O₂, KMnO₄ (acidic conditions)Hydroxymethyl → carboxylate
ReductionLiAlH₄ (anhydrous ether)Nitro → amine
SubstitutionAlkyl halides, nucleophilic basesAminomethyl → alkylated derivatives

Q. Table 2: Stability Testing Parameters

Parameter Test Method Acceptance Criteria Evidence
Hydrolytic stabilityHPLC (acetonitrile/water gradient)≤2% degradation after 24h at 25°C
Thermal stabilityTGA/DSC analysisDecomposition onset >150°C

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